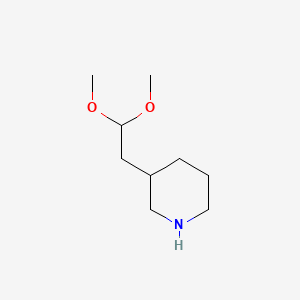

3-(2,2-Dimethoxyethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in the Construction of Complex Molecules

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of biologically active compounds. nih.govambeed.com Its prevalence in nature is exemplified by the diverse class of piperidine alkaloids, which exhibit a wide spectrum of physiological effects. researchgate.nettaylorandfrancis.com This natural abundance has inspired chemists to incorporate the piperidine scaffold into synthetic molecules, leading to its description as a "privileged scaffold" in medicinal chemistry. acs.org

The significance of the piperidine ring stems from several key attributes:

Structural Versatility: The piperidine ring is not a simple, flat structure. It preferentially adopts a chair conformation, which allows for precise three-dimensional positioning of substituents in either axial or equatorial orientations. ambeed.com This defined stereochemistry is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. acs.orgmdpi.com

Physicochemical Properties: The nitrogen atom within the piperidine ring imparts basicity and can serve as a hydrogen bond acceptor, influencing properties like solubility and bioavailability. ontosight.aithieme-connect.com By modifying the piperidine ring, chemists can fine-tune the pharmacokinetic profile of a drug candidate. mdpi.com

Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine core, making it a readily accessible building block for complex molecule synthesis. organic-chemistry.org

The incorporation of piperidine scaffolds is a well-established strategy in drug discovery, with piperidine derivatives being integral to more than twenty classes of pharmaceuticals. nih.govresearchgate.net They are found in drugs targeting a wide range of conditions, including cancer, viral infections, hypertension, and neurodegenerative disorders like Alzheimer's disease. nih.govbohrium.comresearchgate.net The ability of the piperidine moiety to orient substituents in a defined spatial arrangement enhances interactions with biological targets, a critical factor for potency and selectivity. mdpi.com

Role of Acetal (B89532) Functional Groups in Enabling Diverse Chemical Transformations

The acetal functional group, characterized by a carbon atom bonded to two alkoxy groups, is a linchpin in the strategic execution of multi-step organic syntheses. byjus.com Its primary and most crucial role is that of a protecting group for aldehydes and ketones. chemistrysteps.compearson.com

The utility of acetals as protecting groups is founded on their distinct reactivity profile:

Stability: Acetals are notably stable under neutral to strongly basic or nucleophilic conditions. jove.comtotal-synthesis.comlibretexts.org They are also inert to many oxidizing and reducing agents, such as lithium aluminum hydride (LiAlH₄) and Grignard reagents. jove.commasterorganicchemistry.com

Reversible Formation: The formation of an acetal from a carbonyl compound and an alcohol is a reversible, acid-catalyzed process. chemistrysteps.com This allows for the "masking" of a reactive carbonyl group while other chemical transformations are performed on different parts of the molecule. pearson.com Subsequently, the original aldehyde or ketone can be readily regenerated by hydrolysis with aqueous acid. jove.commasterorganicchemistry.com

This protective strategy is indispensable in total synthesis. For instance, if a molecule contains both an ester and a ketone, and a selective reduction of the ester is desired, the more reactive ketone can first be converted to an acetal. chemistrysteps.comjove.com The ester can then be reduced without affecting the protected ketone. A final deprotection step unmasks the ketone, completing the selective transformation. chemistrysteps.com The dimethyl acetal present in 3-(2,2-dimethoxyethyl)piperidine represents a masked aldehyde, offering a latent point of reactivity that can be unveiled at a strategic point in a synthetic sequence.

Rationale for Academic Investigation of this compound as a Multifunctional Building Block

The chemical structure of this compound presents a compelling case for its investigation as a versatile building block in organic synthesis. It synergistically combines the desirable features of both the piperidine scaffold and the acetal functional group.

The rationale for its academic investigation is multifaceted:

Bifunctional Nature: The compound possesses two key functional handles. The secondary amine of the piperidine ring is a nucleophilic and basic center, allowing for N-alkylation, N-acylation, and other modifications. The dimethoxyethyl side chain contains a latent aldehyde, which can be unmasked via hydrolysis of the acetal. This deprotection reveals an electrophilic center, ripe for a host of subsequent reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Scaffold for Diversity-Oriented Synthesis: This dual functionality makes this compound an ideal starting point for the creation of diverse molecular libraries. By systematically varying the reactions performed at the nitrogen atom and the aldehyde-precursor side chain, a wide array of structurally distinct, 3-substituted piperidines can be generated.

Access to Complex Alkaloids and Analogs: Many natural products, particularly alkaloids, feature a substituted piperidine core. The strategic unmasking of the aldehyde from the 3-(2,2-dimethoxyethyl) side chain can serve as a key step in the total synthesis of such complex targets. For example, the revealed aldehyde can participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems, which are common motifs in alkaloid structures. Research into the synthesis of various substituted piperidines is a vibrant area, with applications in creating novel pharmacologically active agents. nih.govwhiterose.ac.uknih.gov The development of building blocks that facilitate the synthesis of these complex structures is therefore of significant interest. researchgate.netresearchgate.net

The investigation of this compound is thus driven by its potential to streamline the synthesis of complex, high-value molecules. Its structure is a testament to the power of latent functionality and the strategic use of privileged scaffolds in modern synthetic design.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-9(12-2)6-8-4-3-5-10-7-8/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCWETXPKXSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1CCCNC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,2 Dimethoxyethyl Piperidine and Its Derivatives

Strategies for the Construction of the Piperidine (B6355638) Ring System

Intramolecular cyclization represents a powerful and atom-economical approach to the synthesis of piperidine rings. These methods involve the formation of a carbon-nitrogen bond within a single molecule, often leading to high levels of regio- and stereocontrol.

Intramolecular Cyclization Approaches

A notable strategy for piperidine synthesis involves an intramolecular hydride transfer followed by a cyclization cascade. nih.govresearchgate.net This approach, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃•OEt₂), typically starts from a 5-aryl-aldehyde which is converted in situ to an N-tosylimine. nih.gov The Lewis acid promotes an intramolecular hydride transfer from a suitable C-H bond to the imine, generating an intermediate that subsequently cyclizes to form the piperidine ring. nih.gov

The efficiency of this transformation is sensitive to the conformational rigidity of the substrate, with more rigid structures leading to higher yields. nih.gov For instance, substrates with gem-dimethyl substitution on the alkyl chain have shown high reactivity. nih.gov Furthermore, the electronic properties of the arene ring from which the hydride is transferred significantly influence the reaction's success. nih.gov A key feature of this method is its high stereoselectivity, yielding cis-2,5-disubstituted or trans-2,4-disubstituted piperidines depending on the substitution pattern of the starting aldehyde. nih.gov This stereochemical outcome is attributed to thermodynamic control, where the aryl group preferentially occupies an axial position to minimize allylic strain. nih.gov

| Catalyst | Substrate Type | Key Features | Ref |

| BF₃•OEt₂ | 5-Aryl-aldehydes | High stereoselectivity, sensitive to conformational rigidity and electronics. | nih.gov |

The oxidative amination of non-activated alkenes provides a direct route to piperidine derivatives. nih.gov This transformation can be catalyzed by transition metal complexes, such as those of gold(I) or palladium(II). nih.govnih.gov In a typical gold-catalyzed reaction, an oxidizing agent like an iodine(III) species is employed to facilitate the difunctionalization of the double bond, leading to the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Palladium-catalyzed methods, often referred to as Wacker-type aerobic oxidative cyclizations, can proceed without the need for a base. nih.gov These reactions utilize a palladium catalyst, such as Pd(DMSO)₂(TFA)₂, and molecular oxygen as the terminal oxidant. nih.govorganic-chemistry.org This approach is applicable to the synthesis of a variety of six-membered nitrogen heterocycles, including piperidines, from alkene precursors bearing tethered sulfonamides. nih.gov

| Catalyst System | Oxidant | Substrate Type | Key Features | Ref |

| Gold(I) Complex | Iodine(III) species | Alkenes with tethered amines | Difunctionalization of the double bond. | nih.gov |

| Pd(DMSO)₂(TFA)₂ | Aerobic (O₂) | Alkenes with tethered sulfonamides | Base-free conditions. | nih.govorganic-chemistry.org |

Radical-mediated cyclizations offer a powerful tool for the construction of piperidine rings, particularly for accessing complex and substituted derivatives. nih.govnih.gov These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization onto a tethered alkene or other unsaturated moiety. nih.govrsc.org

One approach involves the use of photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer to yield spiropiperidines. nih.gov This method is advantageous due to its mild reaction conditions and avoidance of toxic reagents. nih.gov Another strategy employs a cobalt(II) catalyst to initiate the intramolecular cyclization of linear amino-aldehydes, proceeding via a 1,5-hydrogen atom transfer (HAT) mechanism. nih.gov Copper catalysts can also be used to generate N-radicals, which then participate in a 1,5-HAT to form a carbon radical that cyclizes. nih.gov

| Method | Catalyst/Initiator | Substrate Type | Key Features | Ref |

| Photoredox Catalysis | Organic Photoredox Catalyst | Linear Aryl Halides | Mild conditions, forms spiropiperidines. | nih.gov |

| Cobalt-Catalyzed Cyclization | Cobalt(II) Complex | Linear Amino-aldehydes | Proceeds via 1,5-H-transfer. | nih.gov |

| Copper-Catalyzed Cyclization | Copper Catalyst | Amines with N-F bond | N-radical formation followed by 1,6-HAT. | nih.gov |

Acid-catalyzed intramolecular hydroamination of alkenes presents a straightforward method for the synthesis of piperidines. acs.org This reaction is typically promoted by strong Brønsted acids like triflic acid or sulfuric acid. acs.org The substrates for these cyclizations are often aminoalkenes with an electron-withdrawing group on the nitrogen atom, such as a tosyl group. acs.org The reaction proceeds by protonation of the double bond, followed by intramolecular attack of the nitrogen nucleophile. acs.org This method has been successfully applied to the synthesis of both pyrrolidines and piperidines in excellent yields. acs.org The reaction rate can be influenced by the size of the ring being formed, with five-membered rings often forming faster than six-membered rings. acs.org

| Catalyst | Substrate Type | Key Features | Ref |

| Triflic Acid or Sulfuric Acid | N-protected Alkenylamines | Good to excellent yields for pyrrolidines and piperidines. | acs.org |

The intramolecular aza-Michael reaction (IMAMR) is a widely utilized and efficient strategy for constructing enantiomerically enriched piperidine derivatives. nih.govdocumentsdelivered.comrsc.org This reaction involves the conjugate addition of a tethered nitrogen nucleophile to an α,β-unsaturated carbonyl system. nih.govrsc.org

Organocatalysis has emerged as a powerful tool for promoting asymmetric IMAMR. documentsdelivered.comrsc.org Chiral primary amines, such as those derived from cinchona alkaloids, in combination with a co-catalyst like trifluoroacetic acid, can effectively catalyze the enantioselective desymmetrizing IMAMR of prochiral substrates to afford highly enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. documentsdelivered.comrsc.org The diastereoselectivity of these reactions can often be controlled by adjusting the catalyst loading. documentsdelivered.comrsc.org Furthermore, bifunctional thiourea-tertiary amine organocatalysts have been employed in tandem aminolysis and desymmetrizing intramolecular aza-Michael additions. rsc.org Carbene catalysts have also been shown to facilitate IMAMR, leading to good enantioselectivity and high yields. nih.gov

| Catalyst System | Reaction Type | Key Features | Ref |

| 9-Amino-9-deoxy-epi-hydroquinine / Trifluoroacetic acid | Enantioselective desymmetrizing IMAMR | High enantioselectivity for 2,5- and 2,6-disubstituted piperidines. | documentsdelivered.comrsc.org |

| Chiral Diaryl Prolinols | IMAMR of carbamates with a conjugate aldehyde | Excellent enantioselectivity for various N-heterocycles. | rsc.org |

| Takemoto-type bifunctional thiourea-tertiary amine | Tandem aminolysis and desymmetrizing IMAMR | Synthesis of functionalized tetrahydrocarbazole derivatives. | rsc.org |

| N-Heterocyclic Carbene (NHC) | Carbene-catalyzed IMAMR | Good enantioselectivity and high yields. | nih.gov |

Intermolecular Assembly of Piperidine Core Structures

The construction of the piperidine ring can be achieved through various intermolecular strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

A direct and environmentally benign approach to piperidine synthesis involves the N-heterocyclization of primary amines with diols. nih.gov This method, often catalyzed by transition metal complexes such as those containing iridium, proceeds with the formation of water as the sole byproduct. nih.gov The reaction demonstrates broad applicability, enabling the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. nih.gov For instance, a two-step asymmetric synthesis of (S)-2-phenylpiperidine has been successfully achieved utilizing (R)-1-phenylethylamine as the starting primary amine, showcasing the potential for stereoselective transformations. nih.gov

Cyclocondensation reactions represent a classical yet effective strategy for piperidine ring formation. A notable example is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines. organic-chemistry.org This method, often facilitated by microwave irradiation in an alkaline aqueous medium, provides a simple and efficient route to piperidines. organic-chemistry.org The reaction of dienes with in situ generated iminium salts, under Mannich-type conditions, also provides access to piperidine-based N-heterocycles. acs.orgacs.org The choice of reaction vessel can significantly impact the yield in these reactions. acs.org

The reduction of pyridine (B92270) derivatives is a widely employed method for accessing the piperidine core. nih.govnih.govresearchgate.nettandfonline.com

Catalytic Hydrogenation: This process typically involves the use of heterogeneous catalysts, such as rhodium on carbon (Rh/C), under hydrogen pressure. organic-chemistry.org Mild conditions, for example, 80°C and 5 atm of H2 in water, have been shown to be effective for the complete hydrogenation of various aromatic and heteroaromatic compounds, including pyridines. organic-chemistry.org Electrocatalytic hydrogenation has emerged as a sustainable alternative, operating at ambient temperature and pressure. nih.govacs.org Using a carbon-supported rhodium catalyst, quantitative conversion of pyridine to piperidine with a 98% yield has been achieved. nih.govacs.org

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by utilizing a hydrogen donor, such as formic acid or ammonia (B1221849) borane (B79455). organic-chemistry.orgdicp.ac.cn Rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture is an effective method for producing piperidine derivatives. dicp.ac.cn A metal-free approach using a borane catalyst with ammonia borane as the hydrogen source also provides good yields of piperidines with good cis-selectivity. organic-chemistry.org This technique is particularly valuable for its operational simplicity. Iridium(III) catalysts have also been shown to be robust and selective for the ionic hydrogenation of pyridines to the corresponding piperidinium (B107235) salts. chemrxiv.org

| Catalyst System | Hydrogen Source | Key Features |

| Rh/C | H₂ gas | Mild conditions, applicable to various heterocycles. organic-chemistry.org |

| Rh/C (Electrocatalytic) | Water | Ambient temperature and pressure, high yield. nih.govacs.org |

| [RhCp*Cl₂]₂/KI | Formic acid/triethylamine | Effective for N-benzylpyridinium salts. dicp.ac.cn |

| Borane | Ammonia borane | Metal-free, good cis-selectivity. organic-chemistry.org |

| Iridium(III) complex | Not specified | Robust, selective for functionalized piperidines. chemrxiv.org |

Palladium catalysis offers powerful tools for constructing piperidine rings through various mechanisms.

Oxidative Cyclization: A base-free palladium(II) catalyst system enables the synthesis of six-membered nitrogen heterocycles, including piperidines, via a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.orgacs.org This method is applicable to a range of substrates, including those that form morpholines and piperazines. organic-chemistry.orgacs.org

Carbene Insertion: Palladium-catalyzed reactions involving carbene insertion have been developed for the synthesis of chiral piperidines. rsc.org One such method involves the carbenylative amination of (E)-vinyl iodides with N-tosylhydrazones, which proceeds with high chemo-, regio-, and enantioselectivity under mild conditions. rsc.org Another approach utilizes the three-component coupling of vinyl halides, trimethylsilyldiazomethane, and amines to generate allylamines, which can be precursors to piperidines. The mechanism is thought to involve the formation of a π-allylpalladium intermediate that is trapped by an amine. researchgate.net

| Catalytic Approach | Key Transformation | Substrates |

| Oxidative Cyclization | Wacker-type aerobic cyclization of alkenes | Alkenes bearing tethered sulfonamides |

| Carbene Insertion | Asymmetric carbenylative amination | (E)-vinyl iodides and N-tosylhydrazones |

| Carbene Insertion | Three-component coupling | Vinyl halides, trimethylsilyldiazomethane, and amines |

Multicomponent reactions (MCRs) provide an efficient pathway to complex piperidine structures in a single synthetic operation. tandfonline.comthieme-connect.comnih.gov A notable example is a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to produce polysubstituted piperidones. thieme-connect.com This approach avoids the isolation of potentially unstable intermediates. thieme-connect.com Another MCR involves a ytterbium(III) triflate and silver triflate co-catalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com

Methodologies for Incorporating the 2,2-Dimethoxyethyl Moiety

Once the piperidine core is established, the 2,2-dimethoxyethyl group can be introduced through several methods. A common strategy is the N-alkylation of a pre-formed piperidine ring. This can be achieved by reacting piperidine with a suitable alkylating agent, such as 2,2-dimethoxyethyl bromide or iodide, often in the presence of a base like potassium carbonate in a solvent like dimethylformamide. researchgate.net To control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to an excess of the piperidine. researchgate.net

Another approach involves the reductive amination of a piperidine with 2,2-dimethoxyacetaldehyde. This two-step, one-pot procedure involves the initial formation of an enamine or iminium ion, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride. d-nb.info

The synthesis of 3-alkylpiperidines can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine. The resulting enamine can then be alkylated. odu.edu

The 2,2-dimethoxyethyl group can also be incorporated during the construction of the piperidine ring itself. For example, a primary amine containing the 2,2-dimethoxyethyl moiety could be used in the N-heterocyclization reaction with a diol as described in section 2.1.2.1.

Alkylation and Functional Group Interconversions for Acetal (B89532) Introduction

The introduction of the 2,2-dimethoxyethyl group onto the piperidine ring is a key transformation. This is often achieved through the alkylation of a suitable piperidine precursor. For instance, a common strategy involves the reaction of a nucleophilic piperidine derivative with a haloacetaldehyde dimethyl acetal.

Functional group interconversions also play a vital role. For example, the reduction of a nitrile group on a pyridine precursor can yield a primary amine, which can then be elaborated to introduce the desired side chain before or after the hydrogenation of the pyridine ring to a piperidine. whiterose.ac.uk The choice of reagents and reaction conditions is critical to ensure high yields and prevent side reactions.

Specific Routes for the Synthesis of 3-(2,2-Dimethoxyethyl)piperidine Precursors

One common approach involves the hydrogenation of substituted pyridines. whiterose.ac.uk For example, a 3-substituted pyridine can be catalytically hydrogenated to the corresponding piperidine. The substituent at the 3-position can be a group that is later converted to the 2,2-dimethoxyethyl moiety. Other strategies include intramolecular cyclization reactions, which can provide a high degree of stereocontrol. nih.gov The choice of a specific route often depends on the desired substitution pattern and stereochemistry of the final product.

| Precursor | Synthetic Route | Key Features |

| 3-Cyanopyridine | Catalytic Hydrogenation | Readily available starting material. |

| Substituted Glutarimides | Reduction and Cyclization | Access to various substitution patterns. |

| Protected 3-Piperidone | Alkylation/Wittig Reaction | Versatile for introducing side chains. |

Optimization of Synthetic Pathways and Process Intensification

To enhance the efficiency and scalability of synthesizing this compound and its derivatives, significant efforts have been directed towards optimizing reaction pathways and implementing process intensification technologies.

Applications of Continuous Flow Chemistry for Scalability

Continuous flow chemistry has emerged as a powerful tool for the scalable and safe production of chemical intermediates and active pharmaceutical ingredients. nih.govtechnologynetworks.comrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. technologynetworks.comalmacgroup.com The "microwave-to-flow" paradigm, where small-scale microwave batch experiments are used to optimize conditions for larger-scale flow synthesis, has proven effective. technologynetworks.com This technology is particularly well-suited for transformations commonly used in piperidine synthesis, such as hydrogenations and lithiations. almacgroup.comillinois.edu

Chemo- and Regioselective Control in Synthetic Transformations

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of complex molecules like substituted piperidines. nih.govresearchgate.netnih.govburleylabs.co.uk For instance, in the functionalization of a piperidine ring bearing multiple reactive sites, it is crucial to direct the reaction to the desired position. This can be achieved through the use of directing groups, which temporarily block or activate a specific site, or by carefully selecting catalysts and reaction conditions that favor one reaction pathway over others. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, have been extensively used to achieve regioselective C-C and C-N bond formation in the synthesis of heterocyclic compounds. nih.govresearchgate.netnih.govburleylabs.co.uk Stereocontrolled methods, such as those involving bromoetherification of lactam-tethered alkenols, can also provide high regioselectivity in the formation of fused piperidine systems. nih.gov

Principles of Green Chemistry in the Synthesis of this compound Analogues

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. youtube.com In the context of synthesizing this compound analogues, this involves several key considerations.

One principle is the use of less hazardous chemical syntheses. youtube.com This can be achieved by replacing toxic reagents and solvents with safer alternatives. For example, the use of biocatalysts or water-initiated processes can reduce the reliance on hazardous materials. ajchem-a.com Another key aspect is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of atom-economical processes. researchgate.net Furthermore, designing energy-efficient processes, for instance by using microwave irradiation or conducting reactions at ambient temperature, contributes to a greener synthesis. nih.gov The development of solvent-free reaction conditions is another important strategy to reduce waste and environmental pollution. researchgate.net

Catalyst Design and Application (e.g., Organocatalysis, Metal Catalysis)

The synthesis of the piperidine scaffold, a crucial component in many pharmaceuticals, has been greatly enhanced by sophisticated catalyst design. Both metal-based catalysts and organocatalysts play pivotal roles in forming the heterocyclic ring with high efficiency and stereoselectivity.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the synthesis of substituted piperidines. These small organic molecules can catalyze reactions with high levels of stereocontrol, avoiding the use of potentially toxic and expensive metals. A prominent strategy involves the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidines. In this approach, cyclic imines like Δ¹-piperideine are reacted with carbonyl compounds. L-proline is often the catalyst of choice, effectively mediating Mannich reactions to produce alkaloid pharmacophores. The mechanism involves the catalyst activating the carbonyl compound through the formation of an enamine intermediate. This method has been successfully used to prepare natural products like pelletierine (B1199966) and its analogs with high enantiomeric excess (up to 97% ee).

Another advanced organocatalytic method is the domino Michael addition/aminalization process, catalyzed by O-TMS protected diphenylprolinol. This reaction, involving aldehydes and trisubstituted nitroolefins, can create four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity.

A hybrid bio-organocatalytic cascade has also been developed, which uses a transaminase to generate the reactive cyclic imine intermediate in situ, followed by a proline-catalyzed Mannich reaction. This approach combines the selectivity of enzymes with the versatility of organocatalysts.

Metal Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of piperidine rings. Various metals, including palladium (Pd), rhodium (Rh), iridium (Ir), nickel (Ni), and copper (Cu), have been employed to catalyze diverse transformations.

Palladium-catalyzed reactions are particularly noteworthy. For instance, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for preparing 2- and 2,6-substituted piperidines from allylic alcohols. Another innovative method is the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which yields chiral β-acetoxylated piperidines with excellent selectivity under mild conditions using a specially designed pyridine-oxazoline (Pyrox) ligand.

Rhodium catalysis has enabled the asymmetric carbometalation of dihydropyridines. This process, which can be described as a reductive Heck-type reaction, allows for the synthesis of 3-substituted tetrahydropyridines from aryl, heteroaryl, or vinyl boronic acids, serving as valuable precursors to enantioenriched 3-piperidines.

Iridium complexes have been used to catalyze the N-heterocyclization of primary amines with diols, providing a route to various cyclic amines, including piperidines, in good to excellent yields. A hydrogen borrowing [5 + 1] annulation method catalyzed by an iridium(III) complex facilitates the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps.

More recently, nickel electrocatalysis has been combined with biocatalytic C-H oxidation in a two-step process to streamline the synthesis of complex piperidines. This modular approach avoids the need for protecting groups and expensive precious metals, simplifying the construction of these 3D molecules. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been reported for the synthesis of both pyrrolidines and piperidines.

Table 1: Overview of Catalytic Systems in Piperidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Citations |

|---|---|---|---|---|

| Organocatalysts | ||||

| L-Proline | Mannich Reaction | Δ¹-Piperideine, Ketones | Biomimetic, high enantioselectivity (up to 97% ee), forms alkaloid pharmacophores. | |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, Trisubstituted nitroolefins | Forms four contiguous stereocenters in one step with excellent enantioselectivity. | |

| Transaminase / L-Proline | Hybrid Bio-organocatalytic Cascade | Aliphatic ketones | In situ generation of reactive imine intermediate. | |

| Metal Catalysts | ||||

| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer | Allylic alcohols | Effective for 2- and 2,6-substituted piperidines. | |

| Rhodium / Chiral Diene Ligand | Asymmetric Carbometalation | Dihydropyridines, Boronic acids | Provides enantioenriched 3-substituted tetrahydropyridines. | |

| Cp*Ir Complex | N-Heterocyclization | Primary amines, Diols | Good to excellent yields for five-, six-, and seven-membered cyclic amines. | |

| Nickel Electrocatalysis | Radical Cross-Coupling | Functionalized piperidines | Modular approach, avoids protecting groups and precious metals. | |

| [Tpⁱᵖʳ²Cu(NCMe)] | Intramolecular C-H Amination | N-Fluoride amides | Synthesizes both pyrrolidines and piperidines. |

Solvent Engineering and Waste Minimization

Modern synthetic chemistry places a strong emphasis on sustainability, driving innovation in solvent selection and process design to reduce environmental impact. The synthesis of piperidine derivatives has benefited significantly from these green chemistry principles.

Solvent Engineering: The choice of solvent can dramatically influence reaction outcomes, including yield, selectivity

Stereochemical Control in the Synthesis of 3 2,2 Dimethoxyethyl Piperidine Derivatives

Diastereoselective Synthesis of Substituted Piperidine (B6355638) Systems

The diastereoselective synthesis of substituted piperidine systems, including those analogous to 3-(2,2-dimethoxyethyl)piperidine, can be achieved through various established and innovative methodologies. The relative stereochemistry between the substituent at the 3-position and other groups on the piperidine ring can be directed by substrate control, reagent control, or catalyst control.

One common strategy involves the hydrogenation of substituted pyridine (B92270) precursors. whiterose.ac.uk The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the resulting piperidine. For instance, the hydrogenation of disubstituted pyridines can lead to predominantly cis or trans products depending on the catalyst (e.g., Pd/C vs. PtO₂) and the substitution pattern of the pyridine ring. whiterose.ac.uk

Another powerful approach is the aza-Prins cyclization, which can be employed to construct the piperidine ring with a high degree of stereocontrol. usm.edu This method involves the condensation of a homoallylic amine with an aldehyde, followed by a cyclization that proceeds through a chair-like transition state, thereby dictating the stereochemical outcome. usm.edu For the synthesis of a 3-substituted piperidine, the stereochemistry would be influenced by the facial selectivity of the initial allylation step. usm.edu

Furthermore, nitro-Mannich reactions followed by ring-closure condensation have been utilized for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. nih.gov In such a sequence, the relative stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov The stereocontrol at other positions can then be established through subsequent reduction steps. nih.gov

The following table summarizes various methods for diastereoselective piperidine synthesis and their key features.

| Method | Key Features | Stereochemical Control | Reference |

| Pyridine Hydrogenation | Utilizes readily available pyridine precursors. | Catalyst and substrate dependent, can yield cis or trans isomers. | whiterose.ac.uk |

| Aza-Prins Cyclization | Constructs the piperidine ring via cyclization of a homoallylic amine. | Controlled by a chair-like transition state, leading to high diastereoselectivity. | usm.edu |

| Nitro-Mannich Reaction | Involves a nitro-Mannich reaction followed by ring closure. | Kinetic or thermodynamic control of stereocenters. | nih.gov |

Enantioselective Approaches to Chiral Piperidine Scaffolds

Accessing enantiomerically pure or enriched 3-substituted piperidines is of paramount importance for the development of chiral drugs. Several enantioselective strategies have been developed to this end.

A prominent method involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with various coupling partners. organic-chemistry.orgnih.govsnnu.edu.cn This approach allows for the introduction of a substituent at the 3-position of a tetrahydropyridine (B1245486) intermediate with high enantioselectivity. organic-chemistry.orgnih.govsnnu.edu.cn Subsequent reduction of the tetrahydropyridine furnishes the chiral piperidine. organic-chemistry.orgnih.govsnnu.edu.cn This method has been successfully applied to the formal synthesis of several biologically active piperidine-containing molecules. nih.gov

The use of chiral auxiliaries provides another reliable route to enantiopure piperidines. For example, the Evans auxiliary can be employed in the diastereoselective hydrogenation of pyridines, where the chiral auxiliary directs the facial selectivity of the hydrogenation, leading to a specific enantiomer of the piperidine product after removal of the auxiliary. researchgate.net

Furthermore, chemo-enzymatic methods have emerged as a powerful tool for the enantioselective synthesis of piperidines. The use of enzymes such as oxidases and reductases can enable the dearomatization of pyridiniums to provide access to enantioenriched 3- and 4-substituted piperidine products. nih.gov

The table below highlights some enantioselective approaches to chiral piperidine scaffolds.

| Method | Key Features | Enantioselectivity | Reference |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of dihydropyridines. | High enantioselectivity achieved through a chiral rhodium catalyst. | organic-chemistry.orgnih.govsnnu.edu.cn |

| Chiral Auxiliary-Directed Hydrogenation | Use of a removable chiral auxiliary. | Diastereoselective reaction directed by the auxiliary leads to a single enantiomer. | researchgate.net |

| Chemo-enzymatic Dearomatization | Employs enzymes for stereoselective transformations. | High enantiomeric excess can be achieved under mild conditions. | nih.gov |

Investigation of Stereochemical Outcomes from Reaction Conditions

The stereochemical outcome of a reaction leading to substituted piperidines is often highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, catalyst, and reagents can have a profound impact on the diastereomeric and enantiomeric ratios of the products.

For instance, in the hydrogenation of substituted pyridines, the choice between different platinum group metal catalysts (e.g., Pd, Pt, Rh) can lead to different diastereoselectivities. whiterose.ac.uk Similarly, in photoredox-catalyzed reactions, the specific photocatalyst and additives can influence the stereochemical course of the reaction. nih.gov

In the context of α-amino C–H arylation of piperidines followed by epimerization, the reaction conditions, including the presence or absence of certain additives like sodium acetate, can be investigated to understand their role in the epimerization mechanism. nih.gov Time course studies of such reactions can reveal the kinetic and thermodynamic profiles of the transformation, shedding light on how the final stereochemical composition is achieved. nih.gov

Epimerization Studies in Piperidine Derivatives

Epimerization represents a valuable strategy for accessing thermodynamically more stable diastereomers of piperidine derivatives from more readily available, but less stable, isomers. escholarship.org This is particularly useful when a synthetic route provides convenient access to a specific diastereomer that is not the desired one.

Photoredox catalysis has been successfully employed for the highly diastereoselective epimerization of substituted piperidines. nih.govescholarship.org This method often utilizes an iridium-based photocatalyst and proceeds via a reversible hydrogen atom transfer at the α-amino position of the piperidine ring. nih.gov By subjecting a mixture of diastereomers or a single pure diastereomer to the reaction conditions, the system can be driven towards the thermodynamically more stable isomer. nih.govescholarship.org

Studies have shown that this epimerization is effective for a variety of substitution patterns on the piperidine ring, including 2,3-, 2,4-, 2,5-, and 2,6-disubstituted systems. escholarship.org The final diastereomeric ratio often correlates well with the calculated relative stabilities of the isomers. escholarship.org The generality of this transformation has also been extended to other saturated nitrogen heterocycles like morpholines and piperazines. nih.gov

The epimerization of N-Boc protected methyl-substituted piperidines can be achieved using a strong base such as potassium tert-butoxide. whiterose.ac.uk This allows for the conversion of cis isomers, often obtained from pyridine hydrogenation, to their corresponding trans diastereomers. whiterose.ac.uk

The following table provides an overview of epimerization methods for piperidine derivatives.

| Method | Key Features | Outcome | Reference |

| Photoredox Catalysis | Utilizes a photocatalyst and a hydrogen atom transfer agent. | Drives the system to the thermodynamically more stable diastereomer. | nih.govescholarship.orgnih.gov |

| Base-Mediated Epimerization | Employs a strong base to deprotonate an acidic proton. | Converts between cis and trans isomers, typically favoring the more stable isomer. | whiterose.ac.uk |

Reaction Mechanisms and Intrinsic Reactivity of 3 2,2 Dimethoxyethyl Piperidine and Analogues

Reactivity Governed by the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. nih.gov This inherent property is the driving force behind its participation in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cycloadditions.

The nucleophilic character of the piperidine nitrogen enables it to readily form new carbon-nitrogen (C-N) bonds by attacking electrophilic carbon centers. This is a fundamental reaction type for piperidine and its derivatives.

A prominent example is its role in nucleophilic aromatic substitution (SNAr) reactions. Studies on the reactions of piperidine with various substituted aromatic systems, such as 2-L-3-nitro-5-X-thiophenes and N-methylpyridinium ions, demonstrate this reactivity. nih.govrsc.org In the case of substituted N-methylpyridinium ions in methanol (B129727), the reactions are observed to be second-order with respect to piperidine. This suggests a mechanism where one molecule of piperidine acts as the nucleophile, adding to the electrophilic carbon, while a second molecule functions as a base, assisting in the rate-determining deprotonation of the resulting addition intermediate. nih.gov

The efficiency of these substitution reactions is highly dependent on the nature of the leaving group (L) and other substituents on the aromatic ring. Unlike typical SNAr reactions where fluoride (B91410) is the best leaving group (the "element effect"), the reactivity order for 2-substituted N-methylpyridinium ions with piperidine is significantly different, highlighting a complex interplay of electronic and mechanistic factors. nih.gov

Table 1: Reactivity Order of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

| Substrate (Leaving Group) | Relative Reactivity |

|---|---|

| 2-Cyano-N-methylpyridinium | Most Reactive |

| 4-Cyano-N-methylpyridinium | ↓ |

| 2-Fluoro-N-methylpyridinium | ↓ |

| 2-Chloro-N-methylpyridinium | ~ Fluoro |

| 2-Bromo-N-methylpyridinium | ~ Fluoro |

| 2-Iodo-N-methylpyridinium | Least Reactive |

This table illustrates the observed reactivity trend, which deviates from the typical element effect in SNAr reactions. nih.gov

Furthermore, the initial step of the piperidine-catalyzed Knoevenagel condensation involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde (e.g., benzaldehyde), forming a carbinolamine intermediate. acs.org This initial C-N bond formation is crucial for the subsequent steps of the condensation reaction.

The nitrogen atom of the piperidine ring can also participate in more complex multi-step reactions like condensations and cycloadditions.

Cycloaddition Reactions: The reactivity of the piperidine ring can also lead to the formation of new ring systems through cycloaddition pathways. When piperidine is reacted to form a nonstabilized isodiazene intermediate, it preferentially undergoes a dimerization reaction to form a cyclic tetrazine. acs.org This outcome is distinct from that of smaller cyclic amines, such as pyrrolidine, which tend to form cyclic hydrazones via a nitrogen-atom insertion reaction under similar conditions. acs.org Computational studies suggest that for the piperidine system, the pathway to the hydrazone product is thermodynamically unfavorable (uphill by 15.8 kcal/mol), which leads to the alternative dimerization pathway becoming dominant. acs.org This highlights how the six-membered ring structure of piperidine uniquely governs its reactivity in cycloaddition processes compared to other cyclic amines. acs.org

Transformations Involving the 2,2-Dimethoxyethyl Acetal (B89532) Moiety

The 2,2-dimethoxyethyl group is an acetal, which functions as a masked aldehyde. This functional group is generally stable under neutral or basic conditions but displays characteristic reactivity in the presence of acid.

The most significant reaction of the acetal moiety is its hydrolysis under acidic conditions to reveal the parent aldehyde. This deprotection is a classic transformation in organic chemistry. pearson.com The mechanism proceeds through several distinct steps:

Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting it into a good leaving group (methanol). pearson.commasterorganicchemistry.com

Formation of an Oxocarbenium Ion: The protonated oxygen and its methyl group depart as a neutral methanol molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This species is a key electrophilic intermediate. pearson.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. pearson.comlibretexts.org

Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal.

Repeat and Release: The process is repeated—the second methoxy group is protonated, leaves as methanol, and another water molecule attacks. The final deprotonation yields the aldehyde, in this case, 2-(piperidin-3-yl)acetaldehyde (B13510738), along with two equivalents of methanol. pearson.com

The resulting aldehyde is a highly reactive species. Aldehydes are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.org

Table 2: Factors Influencing Carbonyl Reactivity

| Factor | Aldehydes | Ketones | Explanation |

|---|---|---|---|

| Steric Hindrance | Lower | Higher | The hydrogen atom attached to the carbonyl in an aldehyde is smaller than any alkyl group, allowing easier nucleophilic access. libretexts.org |

| Electronic Effects | More Electrophilic | Less Electrophilic | Aldehydes have only one electron-donating alkyl group, while ketones have two, making the aldehyde's carbonyl carbon more electron-poor. libretexts.org |

| Hydrate (B1144303) Formation | Favored | Less Favored | Due to higher reactivity, aldehydes like formaldehyde (B43269) exist almost entirely as the hydrate (gem-diol) in water, whereas ketones form very little hydrate. libretexts.orglibretexts.orgyoutube.com |

Once formed, the 2-(piperidin-3-yl)acetaldehyde can undergo the full range of carbonyl reactions, including reductive amination to form more complex amines or the Wolff-Kishner reduction to an ethyl group. libretexts.org

The term "acetal-derived electrophile" can refer to two key species. The first is the oxocarbenium ion that is formed as a transient intermediate during the acid-catalyzed hydrolysis described above. pearson.com This cation is highly electrophilic and is rapidly trapped by nucleophiles present in the reaction medium, which is typically water during hydrolysis.

The second, and more synthetically versatile, electrophile is the carbonyl carbon of the aldehyde product, 2-(piperidin-3-yl)acetaldehyde, that is generated upon complete hydrolysis. libretexts.org This electrophilic carbon is susceptible to attack by a wide array of nucleophiles. For example:

Alcohols: In the presence of an acid catalyst, alcohols will add to the aldehyde to form a hemiacetal. youtube.com

Phosphorus Ylides: In the Wittig reaction, the nucleophilic carbon of a phosphorus ylide will attack the electrophilic carbonyl carbon, ultimately leading to the formation of an alkene. youtube.com

These reactions demonstrate how the hydrolysis of the acetal unmasks a potent electrophilic center, enabling a host of subsequent chemical transformations.

Direct substitution or derivatization of the methoxy groups on an intact acetal is not a common or synthetically useful transformation. Acetals are characterized by their general stability towards bases, organometallic reagents, and other nucleophiles. Their primary reactivity is cleavage under acidic conditions. pearson.com

Therefore, the main "derivatization" involving the methoxy groups is, in fact, their removal. The chemical utility of the 2,2-dimethoxyethyl group lies in its role as a stable protecting group for an aldehyde. The true derivatization occurs at the aldehyde functional group after it has been revealed through acid-catalyzed hydrolysis. The inertness of the methoxy groups under many reaction conditions allows for selective modification of the piperidine nitrogen without affecting the masked aldehyde, and vice-versa, showcasing the synthetic utility of 3-(2,2-dimethoxyethyl)piperidine. The PubChem database provides foundational structural data for the compound but does not detail specific substitution reactions for the methoxy groups. uni.lu

Mechanistic Insights into Tandem and Cascade Reactions

Tandem and cascade reactions, which involve a sequence of intramolecular transformations, offer an elegant and efficient route to complex molecular architectures from simple starting materials. In the context of this compound and its analogues, a key potential cascade sequence involves the in-situ generation of a reactive aldehyde from the dimethoxyethyl group, followed by an intramolecular cyclization. This process typically begins with the acid-catalyzed hydrolysis of the acetal moiety to unveil the aldehyde, which can then participate in subsequent bond-forming reactions.

A plausible and well-documented intramolecular reaction that can ensue is a Pictet-Spengler-type cyclization. The Pictet-Spengler reaction traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.gov In an analogous fashion, the aldehyde generated from this compound can react with a nucleophilic site on the piperidine ring or a suitably positioned appended group, leading to the formation of a new heterocyclic ring system. The driving force for this cyclization is the formation of a stable, fused or bridged bicyclic structure. The reaction mechanism proceeds through the formation of an iminium or oxonium ion intermediate, which is then attacked by an intramolecular nucleophile.

The efficiency and selectivity of such cascade reactions are often dependent on the reaction conditions, including the nature of the acid catalyst, solvent, and temperature. For instance, the choice of a Brønsted or Lewis acid can influence the rate of acetal hydrolysis and the subsequent cyclization step. nih.gov Furthermore, chemo-enzymatic cascade processes have emerged as powerful strategies for the synthesis of substituted piperidines, where enzymes like transaminases or oxidases can generate key reactive intermediates for subsequent complexity-building reactions. nih.govresearchgate.net

An example of a related tandem reaction is the aza[4+2]/allylboration three-component reaction, which provides highly diastereocontrolled access to polysubstituted piperidines. youtube.com This highlights the potential for developing complex cascade sequences initiated from functionalized piperidine precursors.

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those of tandem and cascade reactions involving piperidine derivatives. These theoretical studies provide valuable insights into reaction pathways, transition state geometries, and the factors governing selectivity.

Application of Density Functional Theory (DFT) to Reaction Mechanisms

Density Functional Theory (DFT) calculations are widely employed to model the potential energy surfaces of complex organic reactions. For a hypothetical tandem deprotection-cyclization of this compound, DFT could be used to investigate several key aspects of the reaction mechanism.

For example, in studies of the Pictet-Spengler reaction, DFT has been used to elucidate the mechanism, including the formation of the iminium ion and the subsequent nucleophilic attack. researchgate.net These studies can also explore the role of the catalyst, solvent effects, and the influence of substituents on the reaction profile. Theoretical calculations can support proposed reaction mechanisms by providing energetic data that aligns with experimental observations. nih.gov

A general workflow for a DFT study of a reaction mechanism involves:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermodynamic data like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.

Prediction and Rationalization of Regio- and Stereoselectivity

One of the most powerful applications of DFT in organic chemistry is the prediction and rationalization of selectivity in chemical reactions. In the context of reactions involving this compound analogues, DFT can be instrumental in understanding both regioselectivity and stereoselectivity.

Regioselectivity: In cases where the intermediate aldehyde can react with multiple nucleophilic sites, DFT can predict the favored reaction pathway by comparing the activation energies for the formation of the different regioisomers. The site with the lower activation barrier will correspond to the major product. This has been successfully applied in various cycloaddition reactions to predict the regiochemical outcome.

Stereoselectivity: The formation of new stereocenters is common in intramolecular cyclization reactions. DFT can be used to model the transition states leading to different stereoisomers (e.g., diastereomers or enantiomers). By comparing the relative energies of these diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. The lower energy transition state will be more populated, leading to the major stereoisomer. This approach has been used to understand the stereoselectivity in the synthesis of substituted piperidines and other heterocyclic systems. nih.gov For instance, the cis/trans selectivity in the formation of fused ring systems can be rationalized by analyzing the steric and electronic interactions in the competing transition state structures.

Computational studies have shown that the stereoselectivity of a reaction can be influenced by the choice of catalyst, protecting groups, and reaction conditions. nih.govresearchgate.net DFT calculations can model these effects and provide a detailed understanding of their origins, aiding in the rational design of more selective synthetic methods.

Role of 3 2,2 Dimethoxyethyl Piperidine As a Versatile Synthetic Intermediate

Precursor for the Construction of Advanced Nitrogen-Containing Heterocycles

The strategic placement of a protected aldehyde on the piperidine (B6355638) ring allows for a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of diverse and structurally complex heterocyclic systems.

The dimethoxy acetal (B89532) group in 3-(2,2-dimethoxyethyl)piperidine can be readily hydrolyzed under acidic conditions to unmask the corresponding aldehyde, 3-(piperdin-3-yl)acetaldehyde. This in situ generated aldehyde is a key intermediate for intramolecular cyclization reactions, leading to the formation of fused bicyclic piperidine derivatives. For instance, intramolecular cyclization can be achieved through reactions like the Pictet-Spengler reaction. wikipedia.orgnih.govthermofisher.com In a typical Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.org By functionalizing the piperidine nitrogen with a suitable aryl ethyl group, subsequent acid-catalyzed hydrolysis of the acetal and intramolecular cyclization would yield a fused piperidine system.

Furthermore, the aldehyde functionality can be exploited to construct spirocyclic piperidines. Spirocycles are highly sought after in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The synthesis of spirocyclic piperidines can be achieved by reacting the aldehyde derived from this compound with a suitable bifunctional reagent. For example, condensation with a compound containing both a nucleophilic group to react with the aldehyde and another functional group capable of forming a second ring would lead to a spirocyclic structure. pharmablock.comwhiterose.ac.uk Radical hydroarylation of a derivative where the aldehyde is converted to an alkene has also been reported as a method for constructing spirocyclic piperidines. nih.gov

Table 1: Potential Fused and Spirocyclic Systems from this compound

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System |

| N-Arylethyl-3-(2,2-dimethoxyethyl)piperidine | Pictet-Spengler Reaction | Fused Tetrahydro-β-carboline or Tetrahydroisoquinoline |

| This compound | Condensation with a bifunctional reagent | Spirocyclic Piperidine |

| Alkene derivative of this compound | Radical Hydroarylation | Spirocyclic Piperidine |

The strategic unmasking of the aldehyde in this compound also opens avenues for the assembly of more complex polycyclic molecular architectures. Tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization, are a powerful tool in this regard. For example, a multicomponent reaction could be employed to introduce a new substituent onto the piperidine nitrogen, which itself contains a reactive site for a subsequent intramolecular cyclization with the deprotected aldehyde. The combination of the Pictet-Spengler reaction with Ugi multicomponent reactions has been shown to be effective in constructing highly complex polycyclic frameworks. mdpi.com This approach allows for the rapid generation of molecular diversity from a single versatile building block. researchgate.net

This compound can serve as a precursor for the synthesis of vicinal diamines, which are key building blocks for various heterocycles, including imidazolidinones. nih.gov For instance, reductive amination of the aldehyde derived from this compound with a primary amine would yield a secondary amine. Subsequent functionalization and cyclization can lead to the formation of substituted piperidines. A more direct approach to related heterocyclic systems involves the reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones. nih.gov By analogy, a derivative of this compound where the piperidine nitrogen is part of a urea (B33335) functionality could undergo intramolecular cyclization to form a fused imidazolidinone system. The synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) is achieved by reacting N,N'-dimethylethylene diamine with phosgene. google.com

Participation in Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each component. nih.gov The amine functionality of this compound makes it an ideal candidate for participation in such reactions.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov this compound can serve as the amine component in the Ugi reaction, leading to the formation of highly functionalized piperidine derivatives in a single, atom-economical step. A procedure for an Ugi reaction utilizing aminoacetaldehyde dimethyl acetal, a closely related compound, has been detailed, highlighting the feasibility of this transformation. orgsyn.orgresearchgate.net

Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide, can be adapted to incorporate this compound. wikipedia.orgorganic-chemistry.org While the piperidine itself would not directly participate as the amine component in the classical Passerini reaction, its derivatives could be employed in related MCRs.

Table 2: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Reactants | Product Type |

| Ugi-4CR | This compound, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide derivative of piperidine |

| Passerini-3CR related | Derivative of this compound, Aldehyde/Ketone, Isocyanide | Functionalized piperidine derivative |

Utility in Functionalization and Derivatization Strategies

The piperidine nitrogen in this compound provides a readily accessible site for a variety of functionalization and derivatization reactions, allowing for the synthesis of a diverse library of compounds.

The secondary amine of the piperidine ring is nucleophilic and can be selectively modified through various standard organic transformations. These modifications are crucial for introducing diverse substituents and for preparing precursors for further synthetic elaborations.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides in the presence of a base. researchgate.net This reaction allows for the introduction of a wide range of alkyl groups, which can be important for modulating the physicochemical properties of the molecule or for providing a handle for further reactions. The use of deuterated alkylating agents can also be employed for isotopic labeling studies. google.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acylpiperidines. This transformation is useful for introducing amide functionalities, which are prevalent in biologically active molecules.

Reductive Amination: The piperidine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines. researchgate.netlookchem.com This method is particularly useful for introducing more complex substituents onto the nitrogen atom.

Table 3: Selective N-Functionalization Reactions of this compound

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(2,2-dimethoxyethyl)piperidine |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-3-(2,2-dimethoxyethyl)piperidine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted-3-(2,2-dimethoxyethyl)piperidine |

Exploiting the Reactivity of the Dimethoxyethyl Acetal for Diversification

The strategic advantage of this compound lies in the chemoselective manipulation of its dimethoxyethyl acetal group. Acetal hydrolysis under acidic conditions efficiently unmasks the aldehyde, yielding piperidine-3-acetaldehyde. This transformation is the gateway to a multitude of subsequent chemical reactions, allowing for the diversification of the parent molecule.

The liberated aldehyde is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Reductive Amination: The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to furnish a more complex amine. This is a cornerstone reaction in medicinal chemistry for building out molecular scaffolds.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, enabling the introduction of various substituted vinyl groups.

Aldol (B89426) Condensation: The aldehyde can react with enolates or other nucleophiles in aldol-type reactions to form β-hydroxy carbonyl compounds, which are themselves versatile intermediates.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to further functional group handles for diversification.

The ability to perform these transformations on the piperidine scaffold allows for the systematic exploration of chemical space around the core structure. This is particularly important in fragment-based drug discovery, where small, functionalized molecules are elaborated to optimize their binding to biological targets. nih.gov

| Reaction Type | Reagents | Product Functional Group |

| Acetal Deprotection | Aqueous Acid (e.g., HCl, TFA) | Aldehyde |

| Reductive Amination | R1R2NH, Reducing Agent (e.g., NaBH(OAc)3) | Amine |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Grignard Reaction | RMgX, then H3O+ | Secondary Alcohol |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4) | Primary Alcohol |

This table presents a summary of potential diversification reactions following the deprotection of the dimethoxyethyl acetal.

Enabling Access to Complex Molecular Diversity

The true utility of this compound is realized in its application to the synthesis of complex and biologically active molecules. The piperidine motif is a common feature in many alkaloids and approved drugs, and the ability to introduce diverse side chains at the 3-position is crucial for modulating pharmacological activity. ajchem-a.comacs.org

While direct, published total syntheses starting from this compound are not extensively documented in readily available literature, its potential is evident from analogous synthetic strategies. For instance, the synthesis of various substituted piperidines often involves the manipulation of a side chain at the 3-position. The dimethoxyethyl group serves as a stable and reliable precursor to the key aldehyde intermediate needed for such elaborations.

One can envision a diversity-oriented synthesis (DOS) approach starting with this compound. Following N-protection and subsequent deprotection of the acetal, the resulting aldehyde could be subjected to a library of reactions (as outlined in the table above) to generate a collection of structurally diverse piperidine derivatives. This strategy is highly valuable in the search for new therapeutic agents, as it allows for the rapid generation of numerous analogs for biological screening. nih.gov

For example, the synthesis of certain neurotoxins and glycosidase enzyme inhibitors containing substituted piperidine rings could potentially be streamlined by employing this versatile building block. nih.gov The strategic placement of the masked aldehyde allows for late-stage functionalization, a highly desirable feature in complex molecule synthesis as it permits the introduction of sensitive functional groups towards the end of a synthetic sequence.

Advanced Spectroscopic and Analytical Characterization of 3 2,2 Dimethoxyethyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of 3-(2,2-Dimethoxyethyl)piperidine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the signals corresponding to the protons on the piperidine (B6355638) ring typically appear in the range of 1.50 to 3.00 ppm. chemicalbook.com The protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and resonate at a lower field (closer to 2.80-3.00 ppm) compared to the other ring protons (C3, C4, C5). chemicalbook.comrsc.org The dimethoxy group's protons (–OCH₃) are expected to produce a sharp singlet around 3.30-3.40 ppm. The acetal (B89532) proton (–CH(OCH₃)₂) would appear as a triplet, coupled to the adjacent methylene (B1212753) (–CH₂–) protons.

In ¹³C NMR spectroscopy, the carbon atoms of the piperidine ring show distinct signals influenced by the nitrogen atom and the substituent. researchgate.net The carbons directly bonded to the nitrogen (C2 and C6) are typically found around 45-55 ppm. The carbons of the dimethoxyethyl substituent would also be clearly identifiable, with the methoxy (B1213986) carbons appearing around 50-55 ppm and the acetal carbon (–CH(OCH₃)₂) resonating significantly downfield, often above 100 ppm, due to the two electronegative oxygen atoms.

Analysis of coupling constants in ¹H NMR can help establish the stereochemistry of derivatives, confirming, for example, cis or trans relationships between substituents on the piperidine ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for piperidine and acetal structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine N-H | 1.5 - 2.5 (broad) | N/A |

| Piperidine C2-H | 2.8 - 3.1 | 46 - 50 |

| Piperidine C3-H | 1.7 - 1.9 | 30 - 35 |

| Piperidine C4-H | 1.5 - 1.7 | 24 - 28 |

| Piperidine C5-H | 1.5 - 1.7 | 26 - 30 |

| Piperidine C6-H | 2.8 - 3.1 | 46 - 50 |

| Side Chain -CH₂- | 1.6 - 1.8 | 35 - 40 |

| Side Chain -CH(O-)₂ | 4.3 - 4.5 | 100 - 105 |

| Side Chain -OCH₃ | 3.3 - 3.4 | 52 - 55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps confirm its structure. The compound has a monoisotopic mass of 173.14159 Da. uni.lu

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z of 174.14887. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 196.13081, may also be detected. uni.lu

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion undergoes characteristic fragmentation. For aliphatic amines, a primary fragmentation pathway is the α-cleavage, involving the loss of a radical from the carbon atom adjacent to the nitrogen. miamioh.edu In the case of this compound, the most significant fragmentation is the loss of the largest group at the α-carbon, which would be cleavage of the bond between the ring and the side chain. Another common fragmentation pathway for ethers involves the loss of an alkoxy group; here, the loss of a methoxy group (•OCH₃, 31 Da) is a probable event. The loss of water from the protonated molecule is also a common fragmentation process for piperidine alkaloids. scielo.br

Table 2: Predicted ESI-MS Adducts and Potential Fragments for this compound

| Ion / Fragment | Predicted m/z | Description |

| [M+H]⁺ | 174.149 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | 196.131 | Sodium Adduct uni.lu |

| [M+K]⁺ | 212.105 | Potassium Adduct uni.lu |

| [M+H - H₂O]⁺ | 156.139 | Loss of water from protonated ion uni.lu |

| [M+H - CH₃OH]⁺ | 142.112 | Loss of methanol (B129727) |

| [M - •CH₂CH(OCH₃)₂]⁺ | 84.081 | α-cleavage, loss of the side chain |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC): As a relatively volatile compound, this compound can be analyzed by GC, often using a headspace method for impurity profiling. google.com A capillary column with a non-polar stationary phase like SE-30 or OV-1 is suitable for separating piperidine derivatives. nist.gov A Flame Ionization Detector (FID) provides excellent sensitivity for this organic analyte.

Table 3: Example Gas Chromatography (GC) Parameters

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 100 °C, ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity analysis and can be adapted for preparative separation. A reverse-phase (RP) method is commonly employed. For a related compound, 1-(2,2-diethoxyethyl)piperidine, a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) has been shown to be effective. sielc.com For piperidine derivatives that may exhibit poor peak shape on standard C18 columns due to interactions with residual silanols, using a column with low silanol (B1196071) activity or adding a buffer to the mobile phase can improve results. sielc.comresearchgate.net

Table 4: Example High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Column | Newcrom R1 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Column Temperature | 30 °C |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including absolute confirmation of its constitution and stereochemistry. This technique is applied to a single crystal of the compound or a suitable crystalline derivative (such as a salt).

While specific crystallographic data for this compound is not readily found in the surveyed literature, the technique's application to its derivatives would be invaluable. If a suitable crystal can be grown, the analysis yields precise measurements of bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the substitution pattern on the piperidine ring and reveal its preferred conformation (e.g., chair, boat). For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters, which is crucial information that is often difficult to ascertain by other methods. The analysis of a crystalline salt, for example, a hydrochloride or tartrate salt, could provide this definitive structural proof. google.com

Current Challenges and Future Perspectives in Research on 3 2,2 Dimethoxyethyl Piperidine

Addressing Unmet Synthetic Challenges and Expanding Reaction Scope

The synthesis of substituted piperidines is a well-established area of organic chemistry, yet the development of efficient, cost-effective, and stereoselective methods remains a significant challenge. nih.gov Traditional multi-step syntheses are often plagued by low yields and the need for expensive and toxic reagents. Recent advancements in catalysis and reaction engineering are paving the way for more streamlined approaches to piperidine (B6355638) synthesis.

One of the primary challenges in the synthesis of 3-(2,2-dimethoxyethyl)piperidine and its derivatives is the stereoselective functionalization of the piperidine ring. The development of catalytic systems that can achieve high levels of regio- and stereocontrol is crucial for accessing specific isomers with distinct biological activities. For instance, recent breakthroughs in rhodium- and palladium-catalyzed hydrogenation of pyridine (B92270) precursors have shown promise in producing highly substituted piperidines with good stereoselectivity. nih.gov